

DNA damage repair pathway inhibition by Niraparib

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Compound Focus: Niraparib Tosylate

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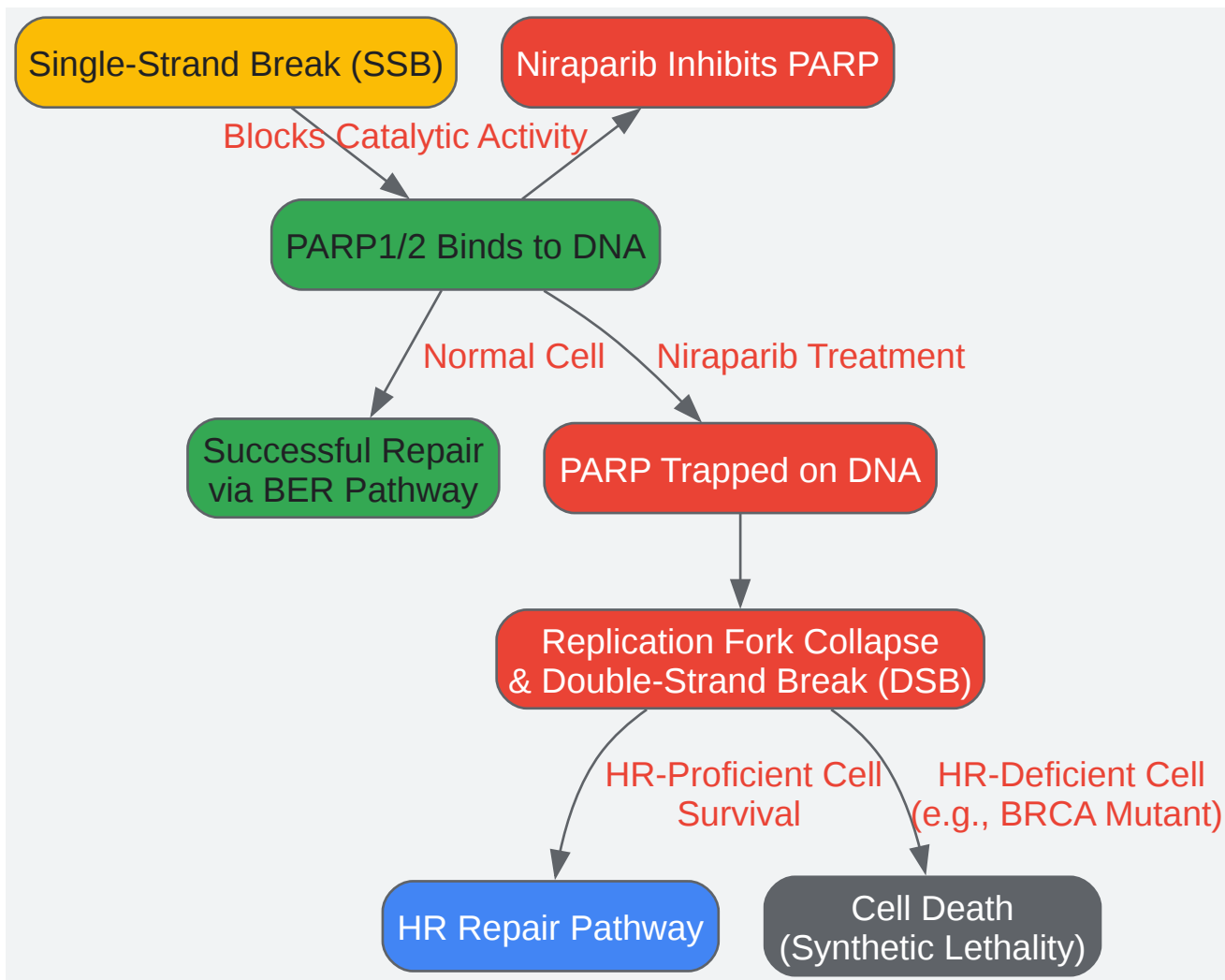
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Mechanism of Action and Pharmacokinetics

Niraparib's anti-tumor activity is based on a multi-faceted mechanism and a favorable pharmacokinetic profile that ensures potent drug exposure in tumors.

- **Molecular Mechanism:** Niraparib acts by blocking the PARP1 and PARP2 enzymes, which are crucial for repairing DNA single-strand breaks via the base excision repair (BER) pathway [1] [2]. This inhibition is twofold: it prevents the repair of single-strand breaks, and more importantly, it **traps** the PARP enzyme on damaged DNA [1]. The trapped complex is toxic to cells, causing replication fork collapse and leading to double-strand breaks. In healthy cells, these breaks are repaired by the homologous recombination (HR) pathway. However, in cancer cells with pre-existing HR deficiency (such as those with BRCA1/2 mutations), this repair is impossible, leading to genomic instability and cell death—a concept termed **synthetic lethality** [1].
- **Key Pharmacokinetic Advantages:** Preclinical studies highlight niraparib's distinct properties compared to other PARP inhibitors like olaparib [3]. It has high cell membrane permeability and a large volume of distribution, allowing it to achieve **tumor concentrations approximately 3.3 times higher than plasma levels** [3]. Furthermore, niraparib effectively crosses the blood-brain barrier, with brain exposure sustained over time, suggesting potential utility in treating intracranial tumors [3].

The following diagram illustrates the core mechanism of niraparib-induced synthetic lethality.



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Niraparib induces synthetic lethality in HR-deficient cells by blocking DNA repair and trapping PARP enzymes. [1] [2]

Key Experimental Data and Protocols

The clinical and preclinical development of niraparib was built on foundational experiments that established its efficacy and mechanism.

Preclinical Efficacy and Blood-Brain Barrier Penetration

A 2009 study first reported the discovery of niraparib (then known as MK-4827) [1]. Key experiments included:

- **In Vitro Potency:** The half-maximal inhibitory concentration (IC_{50}) against PARP1 and PARP2 was measured using an assay that quantifies PAR chains formed in cells after DNA damage induced by hydrogen peroxide. Results showed potent inhibition with IC_{50} values of **3.8 nM for PARP1** and **2.1 nM for PARP2** [1].
- **In Vivo Tumor Models:** Mice were implanted with human BRCA1-deficient mammary adenocarcinoma cells. Treatment with **80 mg/kg niraparib** led to significant tumor growth inhibition after 1–2 weeks, with continuous dosing for over 4 weeks resulting in complete and sustained tumor regression [1].
- **Intracranial Activity:** In germline BRCA mutant intracranial xenograft models, pharmacokinetic studies showed a brain-to-plasma concentration ratio of **0.85–0.99**, demonstrating effective central nervous system penetration. This was correlated with a **dose-dependent inhibition of intracranial tumor growth** [1] [3].

Pivotal Clinical Trial (NOVA)

The phase 3 NOVA trial was a randomized, double-blind, placebo-controlled study that led to niraparib's approval [1].

- **Patient Population:** Enrolled patients with recurrent ovarian, fallopian tube, or primary peritoneal cancer who had responded to their most recent platinum-based chemotherapy.
- **Stratification and Dosing:** Patients were stratified by the presence or absence of a germline BRCA mutation. The treatment group received niraparib (300 mg orally, once daily) until disease progression.
- **Primary Endpoint:** The trial met its primary endpoint, showing niraparib significantly prolonged progression-free survival (PFS) in all patient groups, including those with and without gBRCA mutations [1] [3].

Immunomodulatory Effects and Combination Potential

A 2019 study in *Scientific Reports* investigated the combination of niraparib with anti-PD-1 immunotherapy [4].

- **Experimental Models:** Used immunocompetent mouse models with both BRCA-proficient and BRCA-deficient tumors.
- **Key Methodologies:**

- **RNA Sequencing:** Tumor samples were collected, and total RNA was sequenced. Gene set enrichment analysis (GSEA) was performed on the expression data, revealing that niraparib treatment increased the activity of type I and II interferon pathways [4].
- **Immunohistochemistry:** Tumor tissues were fixed, embedded in paraffin, and stained with antibodies for CD4, CD8, and FoxP3. Image analysis showed niraparib enhanced the infiltration of CD8+ and CD4+ cells into tumors [4].
- **Synergistic Effect:** The study found that the combination of niraparib and anti-PD-1 demonstrated synergistic antitumor activity and, in some cases, led to the establishment of immune memory [4].

Expanding Clinical Applications

While firmly established in ovarian cancer, research is exploring niraparib's utility in other cancers characterized by DNA repair defects.

- **Advanced Melanoma:** A 2025 phase II trial investigated niraparib in patients with advanced melanoma whose tumors had homologous recombination pathway gene mutations and had progressed after standard therapies [5] [6]. In this small study (n=14), the results showed a **disease control rate of 64%**, with two patients achieving a confirmed response and seven experiencing stable disease lasting at least 16 weeks [5] [6]. The study also used circulating tumor DNA (ctDNA) monitoring, finding that a mutation in the ARID1A gene became undetectable in responding patients, suggesting ctDNA as a potential biomarker [5].
- **Combination with Immunotherapy:** Preclinical evidence and early clinical plans support exploring niraparib with other agents. Research in an HR-proficient ovarian cancer mouse model found that niraparib remodeled the tumor immune microenvironment by promoting M1 polarization of macrophages and CD8+ T cell infiltration [7]. The synergistic effect was linked to chemokines CCL5, CXCL9, and CXCL10 [7]. Based on such findings, researchers plan a phase II trial combining a PARP inhibitor with immunotherapy for melanoma [5].

The following table summarizes quantitative data from key studies.

Study / Model	Key Quantitative Findings	Significance
Preclinical (In Vitro) [1]	IC ₅₀ for PARP1: 3.8 nM ; PARP2: 2.1 nM	Demonstrates highly potent and selective enzyme inhibition.
Preclinical (In Vivo PK) [3]	Tumor-to-plasma exposure ratio at steady state: ~3.3:1	Explains robust efficacy, especially in BRCAwt tumors.

Study / Model	Key Quantitative Findings	Significance
Clinical (NOVA Trial) [3]	PFS improvement in non-gBRCAmut patients: +5.4 months (vs. +1.9 months for olaparib in a similar population)	Underpins broad approval for maintenance therapy in ovarian cancer, regardless of BRCA status.
Clinical (Melanoma Phase II) [5] [6]	Disease Control Rate: 64% (9/14 patients)	Suggests potential for a new, genetically-defined use in melanoma.

Future Research Directions

Current research is focused on overcoming the limitations of PARP inhibitor monotherapy and expanding its benefits.

- **Combination Therapies:** There is a strong biological rationale for combining niraparib with other agents, including antiangiogenic drugs, and especially **immune checkpoint inhibitors** (e.g., anti-PD-1), to achieve more durable responses and broaden the patient population [1] [4].
- **Overcoming Resistance:** A major challenge in the field is intrinsic and acquired resistance to PARP inhibitors. Strategies to combat this, and the development of reliable biomarkers beyond BRCA and HRD status, are active areas of investigation [1].
- **Novel Biomarkers:** The application of tools like ctDNA monitoring to track mutations such as ARID1A during treatment is being explored as a dynamic biomarker of response [5].

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